NSC745885

Beschreibung

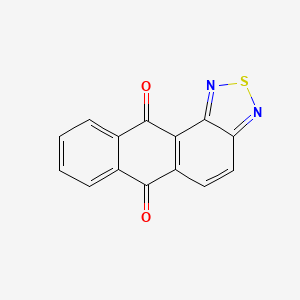

Structure

3D Structure

Eigenschaften

IUPAC Name |

naphtho[2,3-g][2,1,3]benzothiadiazole-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O2S/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10-12(11)16-19-15-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPXIVLTCBBWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NSN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to NSC745885: A Novel EZH2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC745885 is a synthetic small molecule that has emerged as a promising anti-tumor agent with a distinct mechanism of action. Derived from the natural anthraquinone emodin, this compound selectively induces apoptosis in a variety of cancer cells while exhibiting lower toxicity to normal cells compared to conventional chemotherapeutics like doxorubicin. Its primary mode of action involves the targeted downregulation of Enhancer of zeste homolog 2 (EZH2), a key epigenetic regulator, through proteasome-mediated degradation. This technical guide provides a comprehensive overview of this compound, detailing its origin, mechanism of action, and preclinical efficacy. It includes a compilation of available quantitative data, detailed experimental protocols for its study, and visualizations of its signaling pathway and experimental workflows to support further research and development.

Origin and Synthesis

This compound is a novel compound synthesized from the natural anthraquinone, emodin. Emodin is found in various plants and has been used in traditional medicine. The synthesis of this compound involves the reaction of 1,2-diaminoanthraquinone with thionyl chloride and triethylamine.[1][2][3] This chemical modification results in a compound with enhanced and selective anti-cancer properties.

Mechanism of Action: Targeting EZH2 for Degradation

The principal mechanism by which this compound exerts its anti-tumor effects is through the specific downregulation of EZH2, a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is frequently overexpressed in various cancers and plays a crucial role in silencing tumor suppressor genes, thereby promoting cancer cell proliferation and survival.

This compound induces the degradation of EZH2 via the ubiquitin-proteasome pathway.[4] This targeted degradation of EZH2 leads to the reactivation of silenced tumor suppressor genes, ultimately triggering apoptosis, or programmed cell death, in cancer cells.[1][2] This selective action against cancer cells, with minimal impact on normal cells, positions this compound as a promising candidate for targeted cancer therapy.[4]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Assay |

| SAS | Oral Squamous Cell Carcinoma | 0.85 µM | 72 hours | MTT Assay[4] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model

| Cancer Type | Cell Line | Animal Model | Treatment Dose & Schedule | Outcome |

| Tongue Cancer | SAS | NOD/SCID mice | 2 mg/kg, intraperitoneal injection, daily for 10 days | Significant reduction in tumor size compared to vehicle control.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the drug concentration.

Analysis of Protein Expression (Western Blotting)

Western blotting is used to detect specific proteins in a sample. This protocol is designed to assess the levels of EZH2 and key apoptosis-related proteins (e.g., cleaved caspase-3, PARP).

Protocol:

-

Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.

Protocol:

-

Cell Preparation: Harvest cancer cells (e.g., SAS cells) and resuspend them in a sterile, serum-free medium or PBS.

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

-

Tumor Growth and Measurement: Monitor the mice for tumor formation. Once tumors are palpable or reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).

-

Drug Administration: Administer this compound (e.g., 2 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 10 days).

-

Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Immunohistochemistry (IHC) for Apoptosis Detection

IHC is used to visualize the presence and location of specific proteins within a tissue sample. This protocol is for the detection of cleaved caspase-3, a marker of apoptosis, in tumor tissues.

Protocol:

-

Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin. Cut 4-5 µm thick sections and mount them on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal using a DAB (3,3'-diaminobenzidine) substrate kit.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

-

Analysis: Examine the slides under a microscope to assess the extent and localization of cleaved caspase-3 staining.

Mandatory Visualizations

Signaling Pathway of this compound

References

- 1. Use of human neuroblastoma continuous cell lines for in vitro drug sensitivity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 [mdpi.com]

NSC745885: A Potent Downregulator of EZH2 for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently overexpressed in a wide range of human cancers. Its role in promoting tumorigenesis, metastasis, and drug resistance has established it as a promising therapeutic target. This technical guide provides an in-depth overview of NSC745885, a small molecule compound identified as a potent downregulator of EZH2. We will delve into its mechanism of action, present quantitative data on its efficacy, detail experimental protocols for its study, and visualize the key pathways involved.

Introduction to EZH2 and Its Role in Cancer

EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin. By repressing the expression of tumor suppressor genes, EZH2 plays a pivotal role in cell cycle progression, differentiation, and apoptosis.[1] Its dysregulation is implicated in numerous malignancies, including bladder, prostate, and breast cancers, making it an attractive target for therapeutic intervention.

This compound: Mechanism of Action

This compound, a derivative of the natural anthraquinone emodin, has been identified as an effective agent for the downregulation of EZH2.[2][3] The primary mechanism of action is the induction of EZH2 protein degradation through the ubiquitin-proteasome system.[2][3][4][5] This targeted degradation leads to a reduction in global H3K27me3 levels, thereby reactivating the expression of EZH2-silenced tumor suppressor genes.

The precise E3 ubiquitin ligase responsible for mediating this compound-induced EZH2 degradation has not yet been definitively identified in the reviewed literature. However, the process is confirmed to be proteasome-dependent. Several E3 ligases, such as Smurf2, β-TRCP, and Fbw7, are known to be involved in the ubiquitination and subsequent degradation of EZH2.[6] Further research is required to elucidate which of these, or potentially another E3 ligase, is specifically leveraged by this compound.

dot

References

- 1. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic down-regulation of EZH2 suppresses bladder cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic down-regulation of EZH2 suppresses bladder cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ubiquitin Regulation: The Histone Modifying Enzyme′s Story [mdpi.com]

NSC745885-Induced Apoptosis: A Technical Guide to the Core Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC745885 is a novel anti-tumor agent that has demonstrated potent activity in inducing apoptosis in various cancer cell lines. This technical guide provides an in-depth exploration of the core molecular pathways through which this compound exerts its apoptotic effects. The primary mechanism of action involves the targeted downregulation of the Enhancer of zeste homolog 2 (EZH2), a key epigenetic regulator frequently overexpressed in cancer. This event triggers a cascade of downstream signaling, predominantly activating the intrinsic mitochondrial pathway of apoptosis. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound has emerged as a promising therapeutic candidate with selective toxicity against cancer cells while sparing normal cells. Its primary molecular target is EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By promoting the proteasome-mediated degradation of EZH2, this compound disrupts critical epigenetic regulation in cancer cells, leading to the activation of apoptotic cell death. This guide focuses on the intricate signaling network initiated by this compound-mediated EZH2 downregulation, culminating in the execution of apoptosis.

Core Signaling Pathway: EZH2 Downregulation and Intrinsic Apoptosis

The central mechanism of this compound-induced apoptosis is the initiation of the intrinsic, or mitochondrial, pathway. This is a direct consequence of the downregulation of EZH2.

EZH2 Downregulation

This compound acts as a potent downregulator of EZH2. It achieves this by facilitating the proteasome-mediated degradation of the EZH2 protein. This targeted degradation removes a critical oncogenic driver, sensitizing cancer cells to apoptosis.

Modulation of the Bcl-2 Family Proteins

The downregulation of EZH2 by this compound directly impacts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, which are critical regulators of mitochondrial integrity.

-

Upregulation of Pro-Apoptotic Proteins: Inhibition of EZH2 has been shown to increase the expression of pro-apoptotic proteins like Bax.[1] Bax, upon activation, translocates to the mitochondria.

-

Downregulation of Anti-Apoptotic Proteins: EZH2 inhibition leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2.[1] Bcl-2 normally functions to sequester pro-apoptotic proteins and prevent mitochondrial outer membrane permeabilization.

This shift in the Bax/Bcl-2 ratio is a critical determinant for the initiation of the mitochondrial apoptotic cascade.

Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release

The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the outer mitochondrial membrane, an event known as MOMP. This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

Apoptosome Formation and Caspase Activation

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of a multi-protein complex called the apoptosome. The apoptosome then recruits and activates the initiator caspase, pro-caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspases, primarily pro-caspase-3, leading to a full-blown caspase cascade.

Downregulation of XIAP

This compound has also been observed to decrease the levels of the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a potent endogenous inhibitor of caspases, particularly caspase-3 and caspase-9. The downregulation of XIAP by this compound removes this inhibitory brake on the caspase cascade, thereby amplifying the apoptotic signal. While the precise mechanism of XIAP downregulation by this compound is still under investigation, it is a crucial contributor to the overall apoptotic efficacy of the compound.

Execution of Apoptosis

Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the anti-cancer effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| SAS | Tongue Cancer | ~1.5 |

| OECM-1 | Oral Squamous Carcinoma | ~1.2 |

| T24 | Bladder Cancer | Not explicitly stated |

| MBT-2 | Bladder Cancer | Not explicitly stated |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Effect of EZH2 Inhibition on Apoptotic Protein Expression

| Treatment | Protein | Change in Expression | Cell Line |

| DZNep (EZH2 inhibitor) | Bcl-2 | Decreased | Cal27, SCC25 (HNSCC) |

| DZNep (EZH2 inhibitor) | Bax | Increased | Cal27, SCC25 (HNSCC) |

| DZNep (EZH2 inhibitor) | Cleaved Caspase-3 | Increased | Cal27, SCC25 (HNSCC) |

| siRNA-EZH2 | Cleaved Caspase-3 | Increased | A549 (Lung Cancer) |

| siRNA-EZH2 | Cleaved Caspase-9 | Increased | A549 (Lung Cancer) |

DZNep is a general EZH2 inhibitor, and its effects are expected to be similar to those of this compound which also downregulates EZH2.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, Bcl-2, Bax, cleaved caspase-3, XIAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in the early (PI-negative) and late (PI-positive) stages.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

References

NSC745885 in Oral Squamous Cell Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral squamous cell carcinoma (OSCC) remains a significant global health challenge, often characterized by late-stage diagnosis and poor prognosis. The development of novel therapeutic agents is crucial to improving patient outcomes. NSC745885, a novel synthetic compound, has demonstrated promising anti-tumor effects in preclinical studies on OSCC. This technical guide provides an in-depth overview of the core findings related to this compound, focusing on its mechanism of action, experimental data, and the methodologies used in its evaluation.

Mechanism of Action

This compound exerts its anti-cancer effects in oral squamous cell carcinoma primarily through the induction of apoptosis.[1] This programmed cell death is initiated, at least in part, by the downregulation of X-linked inhibitor of apoptosis protein (XIAP), a key negative regulator of apoptosis.[1] The reduction in XIAP levels leads to the activation of caspase-3, a critical executioner caspase, which then orchestrates the dismantling of the cancer cell.

While the direct upstream signaling targets of this compound have not been fully elucidated, its action on the XIAP/caspase-3 axis is a central feature of its anti-OSCC activity. It is important to note that the STAT3 signaling pathway is a major driver of OSCC proliferation and survival, and many targeted therapies for OSCC aim to inhibit this pathway.[2][3][4][5][6] Although a direct link between this compound and STAT3 has not been definitively established in the available literature, the pro-apoptotic effect of this compound aligns with the therapeutic goals of STAT3 inhibition.

Quantitative Data Summary

The in vitro efficacy of this compound has been evaluated in various OSCC cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cytotoxicity of this compound in OSCC Cell Lines

| Cell Line | IC50 (µM) at 72 hours |

| SAS | 0.85[7] |

| OECM-1 | Data not available |

| SCC4 | Data not available |

| SCC25 | Data not available |

Table 2: Effect of this compound on Apoptosis and Related Protein Expression in SAS Cells

| Treatment Concentration (µM) | Annexin V Positive Cells (%) (24 hours) | Relative Caspase-3 mRNA Expression (24 hours, Fold Change vs. Control) | Relative XIAP mRNA Expression (24 hours, Fold Change vs. Control) | Relative XIAP Protein Expression (48 hours, Fold Change vs. Control) |

| 1 | ~15 | ~1.5 | ~0.8 | ~0.7 |

| 3 | ~25 | ~2.0 | ~0.6 | ~0.5 |

| 5 | ~40 | ~2.5 | ~0.4 | ~0.3 |

Data are estimations based on graphical representations in the source literature.[7]

Table 3: In Vivo Anti-Tumor Efficacy of this compound in a SAS Xenograft Model

| Treatment | Tumor Weight Reduction (%) |

| This compound (2 mg/kg/day) | 23 ± 10.39[1] |

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture

-

Cell Lines: Human oral squamous carcinoma cell lines SAS, OECM-1, SCC4, and SCC25, and the normal human lung fibroblast cell line MRC-5 were used.

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

-

Treatment: After 24 hours, cells were treated with various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Plates were incubated for 24, 48, or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

Annexin V Apoptosis Assay

-

Cell Treatment: SAS cells were treated with the indicated concentrations of this compound for 24 hours.

-

Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.

-

Staining: Cells were resuspended in 1X Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells.

Real-Time Reverse Transcription PCR (qRT-PCR)

-

RNA Extraction: Total RNA was extracted from treated and untreated SAS cells using TRIzol reagent.

-

cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction was performed using SYBR Green master mix and gene-specific primers for XIAP, caspase-3, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method.

Western Blot Analysis

-

Protein Extraction: Total protein was extracted from treated and untreated SAS cells using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against XIAP, caspase-3, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane was washed and incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

-

Animal Model: Male NOD/SCID mice (4-6 weeks old) were used.

-

Cell Inoculation: 1 x 10⁶ SAS cells were suspended in a mixture of serum-free medium and Matrigel and injected subcutaneously into the flank of each mouse.

-

Treatment: When tumors reached a palpable size, mice were randomly assigned to treatment and control groups. The treatment group received daily intraperitoneal injections of this compound (2 mg/kg), while the control group received vehicle.

-

Monitoring: Tumor size and body weight were measured every other day. Tumor volume was calculated using the formula: (length x width²)/2.

-

Endpoint: After 10 days of treatment, mice were euthanized, and tumors were excised, weighed, and processed for further analysis.

Conclusion

This compound demonstrates significant anti-tumor activity against oral squamous cell carcinoma in preclinical models. Its ability to induce apoptosis through the downregulation of XIAP and subsequent activation of caspase-3 highlights a promising therapeutic strategy. The data presented in this guide provide a comprehensive foundation for further research and development of this compound as a potential novel treatment for OSCC. Future studies should focus on elucidating the complete signaling cascade affected by this compound and evaluating its efficacy and safety in more extensive preclinical and clinical settings.

References

- 1. A Novel Compound this compound Exerts an Anti-Tumor Effect on Tongue Cancer SAS Cells In Vitro and In Vivo | PLOS One [journals.plos.org]

- 2. STAT3 and Its Targeting Inhibitors in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 and Its Targeting Inhibitors in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A synthetic molecule targeting STAT3 against human oral squamous cell carcinoma cells [medsci.org]

- 7. A Novel Compound this compound Exerts an Anti-Tumor Effect on Tongue Cancer SAS Cells In Vitro and In Vivo | PLOS One [journals.plos.org]

NSC745885: A Potential Therapeutic Agent in Melanoma

A Technical Guide on its Mechanism of Action and Effects on Melanoma Cells

Introduction

Metastatic melanoma remains a significant clinical challenge, necessitating the exploration of novel therapeutic agents. NSC745885, a novel small molecule compound, has emerged as a substance of interest due to its demonstrated anti-tumor activities. Notably, initial screenings by the National Cancer Institute (NCI) revealed high sensitivity of melanoma cell lines to this compound, suggesting its potential as a targeted therapy for this malignancy.[1] This technical guide provides a comprehensive overview of the known effects of this compound, its putative mechanism of action in melanoma, and detailed experimental protocols for its investigation.

Core Mechanism of Action: EZH2 Inhibition

This compound is an effective down-regulator of Enhancer of zeste homolog 2 (EZH2) through proteasome-mediated degradation.[2] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase, specifically catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to the silencing of target gene expression.

In various cancers, including melanoma, EZH2 is frequently overexpressed and correlates with poor prognosis.[3] By promoting the degradation of EZH2, this compound is hypothesized to reactivate tumor suppressor genes that are silenced in melanoma cells, thereby inhibiting their growth and proliferation.

Quantitative Data

While specific quantitative data for this compound on melanoma cell lines is not yet published, data from other cancer cell lines can provide a valuable reference for its potency.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| SAS | Tongue Cancer | MTT Assay | IC50 (72h) | 0.85 µM | [2] |

| MGH-U1 | Bladder Cancer | MTT Assay | Growth Inhibition (2.5 µM) | Complete suppression | [3] |

| MGH-U1R (Doxorubicin-resistant) | Bladder Cancer | MTT Assay | Growth Inhibition (2.5 µM) | Complete suppression | [3] |

| T24 | Bladder Cancer | MTT Assay | Growth Inhibition | Potent | [3] |

| MBT-2 | Bladder Cancer | MTT Assay | Growth Inhibition | Potent | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound in melanoma cells and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action of this compound in melanoma cells.

Caption: A standard experimental workflow to evaluate this compound's effect on melanoma.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on melanoma cells.

Cell Culture

-

Cell Lines: Human melanoma cell lines such as A375 (BRAF V600E mutant) and SK-MEL-28 (BRAF V600E mutant) can be used. Normal human epidermal melanocytes (NHEM) should be used as a control.

-

Culture Medium: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seeding: Melanoma cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at the determined IC50 concentration for 24 and 48 hours.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) is quantified.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against EZH2, H3K27me3, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound presents a promising therapeutic avenue for melanoma, primarily through its targeted degradation of the oncoprotein EZH2. The provided experimental framework offers a robust starting point for researchers to further elucidate its efficacy and mechanism of action in melanoma cells. Future studies should focus on validating these effects in a broader panel of melanoma cell lines, including those with different driver mutations, and in preclinical in vivo models to establish its therapeutic potential for clinical translation.

References

Preliminary Studies on NSC745885 Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC745885 has emerged as a promising anti-tumor agent with selective toxicity against various cancer cell lines while exhibiting a more favorable safety profile compared to conventional chemotherapeutics like doxorubicin.[1] This technical guide provides a comprehensive overview of the preliminary toxicity studies on this compound, consolidating available data on its in vitro and in vivo effects. The document details experimental protocols for key assays and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-tumor effects primarily through the downregulation of Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[2] This downregulation is mediated by a proteasome-dependent degradation pathway. The reduction in EZH2 levels leads to the induction of apoptosis in cancer cells, making it a targeted therapeutic strategy.

In Vitro Toxicity

The in vitro cytotoxicity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through various cell viability assays.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Assay Type |

| SAS | Tongue Squamous Cell Carcinoma | 0.85 | 72 | MTT Assay |

| DU-145 | Prostate Cancer | 7.41 | 72 | MTT Assay |

| PC-3 | Prostate Cancer | 2.5 | 48 | SRB Assay |

| MBT-2 | Bladder Cancer | Not Specified | Not Specified | MTT Assay |

| T24 | Bladder Cancer | Not Specified | Not Specified | MTT Assay |

Data compiled from multiple sources.[2]

In Vivo Toxicity

Preliminary in vivo studies in a xenograft mouse model have demonstrated the anti-tumor efficacy of this compound and provided initial insights into its safety profile.

| Animal Model | Tumor Type | Dosage | Treatment Duration | Key Findings |

| NOD/SCID Mice | Tongue Squamous Cell Carcinoma (SAS cells) | 2 mg/kg/day (intraperitoneal) | 10 days | Significant tumor size reduction. No marked toxicity observed. Higher safety profile compared to doxorubicin. No significant body weight differences compared to control.[1] |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard representation for determining the IC50 of this compound in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., SAS cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock. The final concentrations should typically range from 0.1 µM to 10 µM. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol outlines a standard procedure for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) for 24 hours. Include an untreated control.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Toxicity and Efficacy Study

This protocol provides a general framework for assessing the in vivo toxicity and anti-tumor activity of this compound in a xenograft mouse model.

Materials:

-

NOD/SCID mice (or other appropriate immunodeficient strain)

-

SAS cancer cells (or other relevant cell line)

-

This compound

-

Vehicle for injection (e.g., sterile PBS with a solubilizing agent like DMSO and Tween 80)

-

Doxorubicin (as a positive control)

-

Calipers for tumor measurement

-

Equipment for histopathological analysis

Procedure:

-

Animal Acclimatization: Acclimate mice for at least one week before the start of the experiment.

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ SAS cells in 100 µL of sterile PBS into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound 2 mg/kg, Doxorubicin 2 mg/kg).

-

Drug Administration: Administer the assigned treatment via intraperitoneal injection daily for a specified period (e.g., 10 days).

-

Toxicity Monitoring: Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

-

Efficacy Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

-

Histopathological Analysis: Collect major organs (e.g., heart, liver, kidneys, lungs, spleen) and fix them in 10% neutral buffered formalin. Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to evaluate for any signs of toxicity.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induces apoptosis by promoting the proteasomal degradation of EZH2.

Experimental Workflow for In Vitro Toxicity Assessment

Caption: Workflow for assessing the in vitro cytotoxicity and apoptosis-inducing effects of this compound.

Logical Relationship for In Vivo Study Design

Caption: Logical flow of an in vivo study to evaluate the toxicity and efficacy of this compound.

References

Methodological & Application

Application Notes and Protocols for NSC745885 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC745885 is a novel synthetic compound derived from 1,2-diaminoanthraquinone that has demonstrated significant anti-tumor activity across a range of cancer cell lines.[1] This document provides detailed protocols for the in vitro evaluation of this compound, including cell culture preparation, cytotoxicity assessment, and analysis of its mechanism of action. The primary mode of action for this compound is the induction of apoptosis, mediated through the downregulation of X-linked inhibitor of apoptosis protein (XIAP) and the proteasome-mediated degradation of Enhancer of zeste homolog 2 (EZH2).[2][3] These application notes are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Data Presentation

Table 1: Summary of this compound In Vitro Efficacy (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| SAS | Tongue Squamous Cell Carcinoma | 72 | 0.85[3] |

| DU-145 | Prostate Cancer | 72 | 7.41[3] |

| PC-3 | Prostate Cancer | 48 | 2.5[3] |

| OECM-1 | Oral Squamous Cell Carcinoma | Not Specified | Significant inhibition at ≥ 1 µM |

| SCC4 | Oral Squamous Cell Carcinoma | Not Specified | Higher inhibitory efficacy than on SAS and OECM-1 |

| SCC25 | Oral Squamous Cell Carcinoma | Not Specified | Significant inhibition at 4 µM |

| MBT-2 | Bladder Cancer | Not Specified | Potent growth inhibition[2] |

| T24 | Bladder Cancer | Not Specified | Potent growth inhibition[2] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound leading to apoptosis.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

General Mammalian Cell Culture Protocol for this compound Studies

This protocol provides a general framework for culturing cancer cell lines for use in experiments with this compound. Specific media and supplements may vary depending on the cell line.

Materials:

-

Cancer cell line of interest (e.g., SAS, DU-145, T24)

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T25 or T75)

-

96-well plates

-

6-well plates

-

Incubator (37°C, 5% CO2)

-

This compound stock solution (dissolved in DMSO)

Procedure:

-

Thawing Cryopreserved Cells: a. Rapidly thaw the vial of cells in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 300 x g for 5 minutes. d. Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium. e. Transfer the cell suspension to an appropriately sized cell culture flask. f. Incubate at 37°C with 5% CO2.

-

Subculturing (Passaging) Adherent Cells: a. When cells reach 80-90% confluency, aspirate the culture medium. b. Wash the cell monolayer once with sterile PBS. c. Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C, or until cells detach. d. Neutralize the trypsin by adding complete growth medium. e. Collect the cell suspension and centrifuge at 300 x g for 5 minutes. f. Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired split ratio.

-

Preparing Cells for this compound Treatment: a. Follow the subculturing protocol to obtain a single-cell suspension. b. Count the cells using a hemocytometer or automated cell counter. c. Seed the cells into the appropriate culture plates (e.g., 96-well for MTT, 6-well for protein extraction) at a predetermined density to ensure they are in the exponential growth phase during treatment. d. Allow the cells to adhere and grow for 24 hours before adding this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells seeded in a 96-well plate and treated with this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

After the desired incubation period with this compound, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Collect both adherent and floating cells from the culture plate.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as XIAP, cleaved caspase-3, and EZH2.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-XIAP, anti-cleaved caspase-3, anti-EZH2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: a. Wash treated cells with ice-cold PBS. b. Lyse the cells with RIPA buffer on ice. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the protein.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

-

Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities, normalizing to a loading control like β-actin.

References

Preparation of NSC745885 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of the anti-tumor agent NSC745885 in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the accuracy of experimental results and maintaining laboratory safety.

Introduction

This compound is a novel anti-tumor compound that has demonstrated selective toxicity against various cancer cell lines.[1][2] It functions as a down-regulator of EZH2 through proteasome-mediated degradation.[1] Accurate preparation of a stock solution is the first critical step in conducting in vitro and in vivo studies to investigate its therapeutic potential. DMSO is a common solvent for dissolving small molecules like this compound for biological assays.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 266.27 g/mol | [3] |

| Chemical Formula | C₁₄H₆N₂O₂S | [3] |

| CAS Number | 4219-52-7 | |

| Appearance | Solid | [3] |

| Purity | ≥98% | [3] |

| Recommended Solvent | DMSO | |

| In Vitro IC₅₀ | 0.85 µM (SAS cells, 72h) | [1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a standard starting point for most in vitro cell-based assays.

Materials and Equipment

-

This compound powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable option).

Safety Precautions

-

This compound is a potent cytotoxic agent. Handle with extreme care in a designated area, such as a chemical fume hood or a biological safety cabinet, to avoid inhalation of the powder and skin contact.

-

DMSO is a powerful solvent and can facilitate the absorption of chemicals through the skin. Always wear appropriate PPE, especially gloves, when handling DMSO and solutions containing it.

-

Consult the Safety Data Sheet (SDS) for both this compound and DMSO before starting the procedure.

-

Dispose of all contaminated materials (e.g., tubes, pipette tips) as hazardous waste according to your institution's guidelines.

Step-by-Step Procedure

-

Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation of moisture.

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.

-

Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.66 mg of this compound.

-

Calculation:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 266.27 g/mol x 1000 mg/g = 2.66 mg

-

-

-

Dissolving in DMSO:

-

Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Close the vial tightly.

-

-

Solubilization:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution in DMSO should be stable for several months.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known mechanism of action of this compound and the experimental workflow for preparing the stock solution.

Caption: Mechanism of this compound inducing apoptosis.

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for NSC745885 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of NSC745885 in mouse models, with a focus on oncology research. The protocols and data presented are based on established preclinical studies.

Mechanism of Action

This compound is a novel anti-tumor agent that selectively targets cancer cells.[1] Its primary mechanism of action involves the downregulation of Enhancer of zeste homolog 2 (EZH2) through proteasome-mediated degradation.[1] Additionally, this compound has been shown to decrease the expression of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of apoptosis, leading to increased cancer cell death.[1]

Quantitative Data Summary

The following table summarizes the dosage and administration of this compound in a preclinical mouse model of tongue cancer.

| Parameter | Details | Reference |

| Compound | This compound | [1] |

| Animal Model | Eight-week-old NOD/SCID (NOD.CB17-Prkdcscid/J) mice | [1] |

| Tumor Model | Xenograft of human tongue squamous cell carcinoma (SAS cells) | [1] |

| Dosage | 2 mg/kg body weight | [1] |

| Administration Route | Intraperitoneal (i.p.) injection | [1] |

| Frequency | Once daily | [1] |

| Duration | 10 days | [1] |

| Formulation | Suspension (Vehicle details may vary, see protocol below) | [1] |

Experimental Protocols

This section outlines a detailed protocol for a typical in vivo efficacy study of this compound in a mouse xenograft model.

1. Animal Model and Husbandry:

- Use immunodeficient mice, such as NOD/SCID, to prevent rejection of human tumor xenografts.

- House animals in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle.

- Provide ad libitum access to sterile food and water.

- Allow for an acclimatization period of at least one week before the start of the experiment.

2. Cell Culture and Tumor Inoculation:

- Culture human tongue cancer cells (e.g., SAS cells) under standard conditions (e.g., DMEM, 10% FBS, 1% penicillin-streptomycin at 37°C, 5% CO2).

- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS) for injection.

- Subcutaneously inoculate the desired number of cells (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.

3. This compound Formulation and Administration:

- Formulation: As this compound is poorly soluble in aqueous solutions, a suspension is typically used.[1] A common approach for similar compounds involves vehicles such as:

- Dimethyl sulfoxide (DMSO)

- Polyethylene glycol (PEG)

- Cremophor EL

- A suggested starting point for vehicle formulation could be a mixture of DMSO and PEG, further diluted with sterile saline or PBS. It is critical to perform solubility and stability testing for the specific batch of this compound.

- Administration: Administer this compound via intraperitoneal injection at a dosage of 2 mg/kg body weight. The injection volume should be kept consistent (e.g., 100-200 µL).

4. Experimental Timeline and Monitoring:

- Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).

- Administer this compound or vehicle control daily for the duration of the study (e.g., 10 days).

- Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

- Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.

5. Endpoint and Tissue Collection:

- The experiment can be terminated when tumors in the control group reach a predetermined size or at the end of the treatment period.

- Euthanize mice according to institutional guidelines.

- Excise tumors and measure their final weight.

- Tissues can be flash-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histological examination.

Visualizations

Caption: this compound signaling pathway in cancer cells.

Caption: In vivo experimental workflow for this compound.

References

Application Notes and Protocols for Western Blot Analysis of EZH2 Following NSC745885 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Western blot analysis of Enhancer of Zeste Homolog 2 (EZH2) protein levels in cancer cell lines following treatment with the small molecule inhibitor, NSC745885. This compound has been identified as an effective down-regulator of EZH2 through proteasome-mediated degradation, showing selective toxicity against various cancer cell lines.[1][2]

Introduction

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27me3).[3][4] Dysregulation of EZH2 is implicated in the progression of numerous cancers, making it a significant therapeutic target. This compound is a small molecule, derived from the natural anthraquinone emodin, that has been shown to downregulate EZH2 expression by promoting its degradation via the proteasome pathway.[1][5] This document outlines the methodology to quantify the in vitro effects of this compound on EZH2 expression in cancer cell lines using Western blotting.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on EZH2 protein expression in various bladder cancer cell lines after 24 hours of treatment.

| Cell Line | This compound Concentration (µM) | EZH2 Protein Level (Relative to DMSO control) |

| T24 | 0 (DMSO) | 1.0 |

| 1 | Decreased | |

| 2 | Markedly Decreased | |

| 4 | Markedly Decreased | |

| MBT2 | 0 (DMSO) | 1.0 |

| 0.5 | Decreased | |

| 1 | Markedly Decreased | |

| 2 | Markedly Decreased | |

| MGH-U1 (drug-sensitive) | 0 (DMSO) | 1.0 |

| 2 | Decreased | |

| 4 | Markedly Decreased | |

| MGH-U1R (multi-drug-resistant) | 0 (DMSO) | 1.0 |

| 2 | Decreased | |

| 4 | Markedly Decreased | |

| SV-HUC-1 (normal urothelial) | 0 (DMSO) | 1.0 |

| 1 | No significant change | |

| 2 | No significant change | |

| 4 | No significant change |

Note: The qualitative descriptions of EZH2 protein level changes are based on the visual interpretation of Western blot images from the cited literature. For precise quantification, densitometric analysis of the Western blot bands is required.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of EZH2 and the experimental workflow for the Western blot analysis.

Caption: EZH2 signaling pathway and the mechanism of this compound-induced degradation.

Caption: Step-by-step experimental workflow for Western blot analysis of EZH2.

Experimental Protocols

Materials and Reagents:

-

Cell Lines: Human bladder cancer (T24, MGH-U1), murine bladder cancer (MBT2), multi-drug-resistant human bladder cancer (MGH-U1R), and immortalized normal human urothelial cells (SV-HUC-1).

-

This compound: Stock solution prepared in DMSO.

-

Cell Culture Media: Appropriate media and supplements for the chosen cell lines.

-

Lysis Buffer: RIPA buffer (10 mM Tris-Cl pH 7.5, 1 mM EDTA, 0.5 mM EGTA, 1% NP40, 0.1% sodium deoxycholate, 0.1% SDS, 140 mM Sodium Chloride) supplemented with protease and phosphatase inhibitors.[6]

-

Protein Assay Reagent: BCA Protein Assay Kit or similar.

-

SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

-

Transfer Buffer: Standard Tris-glycine transfer buffer.

-

Membranes: Polyvinylidene difluoride (PVDF) membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-EZH2 polyclonal antibody (e.g., Thermo Fisher Scientific, Cat# PA5-120494, diluted 1:1,000).[7]

-

Mouse anti-β-actin monoclonal antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Chemiluminescent Substrate: ECL Western Blotting Substrate.

-

Imaging System: Chemiluminescence detection system.

Protocol:

-

Cell Seeding and Treatment:

-

Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow the cells to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 4 µM) for 24 hours.[1] Include a DMSO-only control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the proteins to a PVDF membrane.

-

Confirm successful transfer by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the primary antibody against EZH2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein such as β-actin or GAPDH.

-

Quantify the band intensities using densitometry software. Normalize the EZH2 band intensity to the corresponding loading control band intensity.

-

Conclusion

This document provides a comprehensive guide for the Western blot analysis of EZH2 in response to this compound treatment. The provided protocols and data serve as a valuable resource for researchers investigating the efficacy of EZH2 inhibitors in cancer therapy. Adherence to these detailed methodologies will ensure reproducible and reliable results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A monoclonal antibody raised against human EZH2 cross-reacts with the RNA-binding protein SAFB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EZH2 Polyclonal Antibody (PA5-120494) [thermofisher.com]

Application Notes and Protocols for NSC745885 in Xenograft Models of Tongue Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NSC745885, a novel anti-tumor agent, in preclinical xenograft models of tongue cancer. The information is compiled from published research to guide the design and execution of in vivo studies evaluating the efficacy of this compound.

Introduction

This compound is a synthetic compound derived from 1,2-diaminoanthraquinone that has demonstrated potent anti-tumor activity against various cancer cell lines.[1] In the context of oral squamous cell carcinoma (OSCC), a prevalent form of tongue cancer, this compound has shown promise by inducing apoptosis in cancer cells both in vitro and in vivo.[1][2] Preclinical studies using xenograft models are crucial for evaluating the therapeutic potential of this compound, and this document provides detailed protocols and data based on existing literature.

Quantitative Data Summary

The in vivo efficacy of this compound has been evaluated in a subcutaneous xenograft model using the human tongue cancer cell line SAS. The following table summarizes the key quantitative findings from this research.[1][3]

| Parameter | Vehicle Control | This compound (2 mg/kg/day) |

| Animal Model | NOD/SCID Mice | NOD/SCID Mice |

| Cell Line | SAS (Human Tongue Squamous Cell Carcinoma) | SAS (Human Tongue Squamous Cell Carcinoma) |

| Treatment Duration | 10 days | 10 days |

| Tumor Weight Reduction | N/A | 23% ± 10.39% |

| Apoptosis Induction (in vivo) | Low Caspase-3 Expression | Increased Caspase-3 Expression |

| XIAP Expression (in vivo) | High XIAP Expression | Decreased XIAP Expression |

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the induction of apoptosis.[1][2] The proposed mechanism involves the downregulation of the X-linked inhibitor of apoptosis protein (XIAP), a key negative regulator of caspases.[1] By reducing XIAP levels, this compound allows for the activation of executioner caspases, such as caspase-3, leading to programmed cell death in cancer cells.[1] Additionally, as a derivative of the natural anthraquinone emodin, this compound may also target the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase often overexpressed in cancer. Inhibition of EZH2 can promote apoptosis through the mitochondrial pathway.

Experimental Protocols

The following are detailed protocols for establishing and utilizing a tongue cancer xenograft model to evaluate the efficacy of this compound. These protocols are based on published studies and can be adapted for subcutaneous or orthotopic models.[1][4]

Cell Culture

-

Cell Line: Human tongue squamous cell carcinoma SAS cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days to maintain exponential growth.

Animal Model

-

Species: NOD/SCID (Non-obese diabetic/severe combined immunodeficient) or athymic nude mice, 4-6 weeks old.

-

Acclimatization: Acclimatize animals to the housing facility for at least one week before the experiment.

-

Housing: House mice in sterile conditions with ad libitum access to food and water.

Xenograft Establishment: Orthotopic Model

This protocol describes the direct injection of cancer cells into the tongue, which more accurately mimics the tumor microenvironment.

References

- 1. Orthotopic model of tongue cancer for the study of head and neck squamous cell carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Compound this compound Exerts an Anti-Tumor Effect on Tongue Cancer SAS Cells In Vitro and In Vivo | PLOS One [journals.plos.org]

Application Notes and Protocols: NSC745885 in 3D Tumor Spheroid Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NSC745885 is a novel anti-tumor agent that has demonstrated selective toxicity against a variety of cancer cell lines while showing lower toxicity to normal cells.[1][2] Mechanistically, this compound has been identified as a potent down-regulator of Enhancer of zeste homolog 2 (EZH2) through proteasome-mediated degradation.[1][3] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is often upregulated in cancer, contributing to tumor progression. By promoting the degradation of EZH2, this compound induces apoptosis in cancer cells, making it a promising candidate for cancer therapy.[1][4]

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro drug screening compared to traditional 2D cell cultures.[5][6][7][8] Spheroids better mimic the complex microenvironment of solid tumors, including nutrient and oxygen gradients, cell-cell interactions, and drug penetration barriers.[5][6][9] Therefore, evaluating the efficacy of anti-cancer compounds like this compound in 3D spheroid models is crucial for predicting their in vivo performance.

These application notes provide a comprehensive guide for utilizing this compound in 3D tumor spheroid models, including illustrative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathway and experimental workflows.

Data Presentation

The following table summarizes representative quantitative data on the efficacy of this compound in both 2D and 3D tumor spheroid models. This data is illustrative and serves to highlight the potential differences in drug response between the two culture systems.

| Cell Line | Culture Model | This compound Concentration (µM) | Viability (%) (Mean ± SD) | IC50 (µM) |

| SAS (Oral Squamous Carcinoma) | 2D Monolayer | 0.5 | 75 ± 5.2 | 0.85 (after 72h)[1] |

| 1.0 | 52 ± 4.1 | |||

| 2.0 | 30 ± 3.5 | |||

| 4.0 | 15 ± 2.8 | |||

| SAS (Oral Squamous Carcinoma) | 3D Spheroid | 1.0 | 88 ± 6.5 | Illustrative: ~2.5 |

| 2.5 | 55 ± 7.1 | |||

| 5.0 | 35 ± 4.9 | |||

| 10.0 | 20 ± 3.3 | |||

| T24 (Bladder Cancer) | 2D Monolayer | 2.5 | 48 ± 5.9 (after 72h)[3] | Not specified |

| T24 (Bladder Cancer) | 3D Spheroid | 2.5 | 70 ± 8.2 | Illustrative: ~5.0 |

| 5.0 | 45 ± 6.3 | |||

| 10.0 | 28 ± 4.1 |

Experimental Protocols

Protocol for 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of uniform tumor spheroids using ultra-low attachment plates.

Materials:

-

Cancer cell line of interest (e.g., SAS, T24)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ultra-low attachment (ULA) round-bottom 96-well plates

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Culture cancer cells in standard tissue culture flasks to 70-80% confluency.

-